Geranic acid

Catalog No.
S525443
CAS No.
459-80-3
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranic acid

CAS Number

459-80-3

Product Name

Geranic acid

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+

InChI Key

ZHYZQXUYZJNEHD-VQHVLOKHSA-N

SMILES

Array

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

Decaprenoic acid; GERANID; GERANIC ACID; decaprenoic acid; RARECHEM AL BO 0140; Geranic acid; 3,7-Dimethyl-2,6-octadienoic acid.

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/C(=O)O)/C)C

The exact mass of the compound Geranic acid is 168.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Geranic acid, the (E)-isomer of 3,7-dimethyl-2,6-octadienoic acid, is an acyclic monoterpenoid carboxylic acid. It serves as a crucial bioactive compound and a versatile synthetic precursor for high-value esters in the fragrance, flavor, and agrochemical industries [REFS-1, REFS-2]. Unlike its corresponding alcohol (geraniol) or aldehyde (citral), geranic acid provides a direct route for esterification and other modifications where a carboxylic acid functional group is required, making it a distinct choice for specific chemical manufacturing processes [3]. Its stereochemistry is a critical determinant of its biological activity and synthetic utility, distinguishing it from its (Z)-isomer, nerolic acid [4].

Substituting Geranic acid with its (Z)-isomer (nerolic acid), its alcohol precursor (geraniol), or the aldehyde mixture citral is often unviable for performance-critical applications. The geometric configuration of the double bond dictates biological receptor fit and reactivity, meaning isomeric impurities can lead to significantly reduced or unpredictable efficacy [1]. For instance, in the closely related aldehydes, the (E)-isomer geranial demonstrates double the antifungal potency of the (Z)-isomer neral against specific pathogens [1]. Furthermore, using precursors like geraniol or citral necessitates an additional, often costly and non-selective, oxidation step to achieve the carboxylic acid functionality. This complicates process control and can introduce impurities, making pure Geranic acid the more efficient and reliable starting material for direct synthesis of target molecules like specialized esters [2].

Isomer-Dependent Antifungal Potency Underscores Need for (E)-Isomer Specificity

Evidence from the closely related aldehyde precursors demonstrates that geometric isomerism is critical for antifungal potency. Against the pathogenic fungus *Trichophyton rubrum*, geranial (the (E)-aldehyde) exhibited a Minimum Inhibitory Concentration (MIC) of 55.61 µg/mL, while its (Z)-isomer, neral, required double the concentration (111.23 µg/mL) to achieve the same effect [1]. This 2-fold difference in activity highlights the importance of stereochemical purity for predictable biological performance.

Evidence DimensionAntifungal Activity (Minimum Inhibitory Concentration)
Target Compound DataN/A (Inference from (E)-aldehyde, Geranial)
Comparator Or Baseline(E)-aldehyde (Geranial): 55.61 µg/mL vs. (Z)-aldehyde (Neral): 111.23 µg/mL
Quantified DifferenceThe (E)-isomer is 2x more potent than the (Z)-isomer.
ConditionsIn vitro assay against *Trichophyton rubrum*.

For developing effective antifungal agents or agrochemicals, using the isomerically pure (E)-Geranic acid prevents the inclusion of the less active (Z)-isomer, ensuring maximum potency per unit mass.

Precursor Suitability: Enables Direct Esterification, Bypassing Inefficient Oxidation Steps

Geranic acid serves as a direct precursor for the synthesis of high-value esters, such as those investigated for aphid repellent activity [1]. Procuring the acid eliminates the need to perform an oxidation reaction on precursors like geraniol or citral. Biotransformation processes demonstrate that geraniol can be converted to geranic acid with near-quantitative yields (>98%), establishing it as a readily available, high-purity downstream product suitable for further synthesis [2]. This makes direct procurement of the acid a more efficient and streamlined choice for manufacturing workflows focused on ester production.

Evidence DimensionSynthetic Route Efficiency
Target Compound Data1-step synthesis (Direct esterification)
Comparator Or BaselineGeraniol/Citral: 2-step synthesis (Oxidation followed by esterification)
Quantified DifferenceReduces synthesis route by one full chemical transformation step.
ConditionsStandard organic synthesis of geranyl esters.

This simplifies manufacturing processes, reduces reagent costs, minimizes potential side-product formation from the oxidation step, and improves overall process efficiency for producers of specialty esters.

Direct Precursor for Isomer-Specific Bio-Pesticides and Repellents

For the development of next-generation agrochemicals, where biological activity is highly dependent on stereochemistry. Geranic acid is the ideal starting material for synthesizing novel ester derivatives with targeted repellent activity against pests like aphids, where isomeric purity is essential for maximizing efficacy and ensuring reproducible field performance [1].

Development of High-Potency Antifungal Formulations

In applications requiring reliable antifungal activity, such as in agriculture or topical treatments, the use of pure (E)-Geranic acid is justified. By avoiding its less potent (Z)-isomer, formulators can achieve higher bioactivity with lower concentrations, leading to more efficient and cost-effective products. This is supported by evidence showing a 2-fold potency advantage for the (E)-isomer in related aldehydes [2].

Efficient Synthesis of High-Purity Fragrance and Flavor Esters

For the synthesis of specialty esters used in cosmetics and food, Geranic acid provides a more direct and controllable manufacturing route compared to starting with geraniol. This bypasses the need for an intermediate oxidation step, streamlining the process and reducing the risk of introducing process-related impurities, which is critical for meeting regulatory standards in these industries [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; [Alfa Aesar MSDS]

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.115029749 Da

Monoisotopic Mass

168.115029749 Da

Boiling Point

250.0 °C

Heavy Atom Count

12

Density

0.953-0.959

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10797G3M5Y

GHS Hazard Statements

Aggregated GHS information provided by 308 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4698-08-2
459-80-3

Wikipedia

Geranic_acid

Use Classification

Fragrance Ingredients

General Manufacturing Information

2,6-Octadienoic acid, 3,7-dimethyl-: ACTIVE
2,6-Octadienoic acid, 3,7-dimethyl-, (2E)-: INACTIVE

Dates

Last modified: 08-15-2023
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9: Jaworska M, Sikora E, Ogonowski J, Konieczna M. Study of O/W micro- and nano-emulsions based on propylene glycol diester as a vehicle for geranic acid. Acta Biochim Pol. 2015;62(2):229-33. doi: 10.18388/abp.2014_926. Epub 2015 Apr 9. PubMed PMID: 25856560.
10: Mi J, Becher D, Lubuta P, Dany S, Tusch K, Schewe H, Buchhaupt M, Schrader J. De novo production of the monoterpenoid geranic acid by metabolically engineered Pseudomonas putida. Microb Cell Fact. 2014 Dec 4;13:170. doi: 10.1186/s12934-014-0170-8. PubMed PMID: 25471523; PubMed Central PMCID: PMC4266966.
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